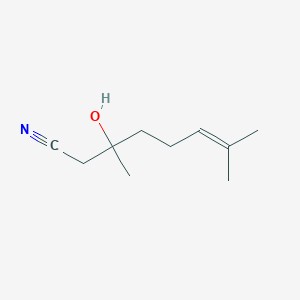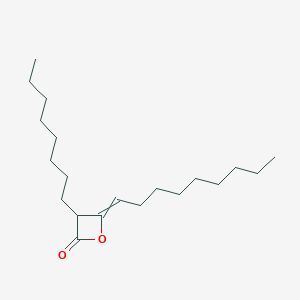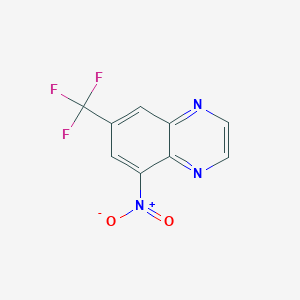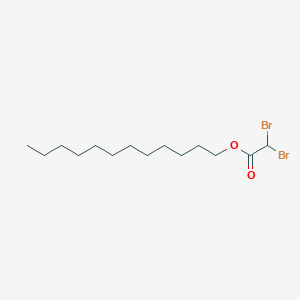
Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)-: is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)- typically involves multi-step organic reactions. The process begins with the preparation of the core benz(a)anthracene structure, followed by the introduction of hydroxyl groups at the 8 and 9 positions. Bromination at the 11 position is achieved using brominating agents such as N-bromosuccinimide (NBS). The final step involves the esterification of the hydroxyl groups with benzoic acid to form the dibenzoate ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the aromatic rings, leading to dehalogenation or hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium azide (NaN3) in polar aprotic solvents.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Compounds with new functional groups replacing the bromine atom.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential biological activity, including anti-cancer properties.
- Used in studies related to DNA intercalation and mutagenesis.
Medicine:
- Explored for its potential as a therapeutic agent in cancer treatment.
- Studied for its effects on cellular pathways and mechanisms of action.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors.
- Applied in the synthesis of dyes and pigments .
作用機序
The mechanism of action of Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)- involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The bromine atom and hydroxyl groups play crucial roles in its binding affinity and specificity .
類似化合物との比較
Benz(a)anthracene: The parent compound without the additional functional groups.
Dibenzo[a,l]pyrene: Another polycyclic aromatic hydrocarbon with similar structural features.
Chrysene: A related compound with fewer aromatic rings.
Uniqueness: Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)- is unique due to the presence of both hydroxyl and bromine functional groups, which confer distinct chemical reactivity and biological activity. The dibenzoate ester further enhances its solubility and stability, making it a valuable compound for various applications .
特性
CAS番号 |
60968-14-1 |
|---|---|
分子式 |
C32H23BrO4 |
分子量 |
551.4 g/mol |
IUPAC名 |
[(8S,9S,11S)-8-benzoyloxy-11-bromo-8,9,10,11-tetrahydrobenzo[a]anthracen-9-yl] benzoate |
InChI |
InChI=1S/C32H23BrO4/c33-28-19-29(36-31(34)21-10-3-1-4-11-21)30(37-32(35)22-12-5-2-6-13-22)27-17-23-16-15-20-9-7-8-14-24(20)25(23)18-26(27)28/h1-18,28-30H,19H2/t28-,29-,30-/m0/s1 |
InChIキー |
RPPYHVHWFLREQQ-DTXPUJKBSA-N |
異性体SMILES |
C1[C@@H]([C@H](C2=C([C@H]1Br)C=C3C(=C2)C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
正規SMILES |
C1C(C(C2=C(C1Br)C=C3C(=C2)C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)

![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)




![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)
![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)





